molecular formula C12H16N2S B8488726 2-Propylthio-5,6-dimethylbenzimidazole

2-Propylthio-5,6-dimethylbenzimidazole

Cat. No. B8488726
M. Wt: 220.34 g/mol
InChI Key: MJNSYLFSSCHAHO-UHFFFAOYSA-N
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Patent
US06376666B1

Procedure details

2-Propylthio-5,6-dimethylbenzimidazole (II) was prepared by the same procedure for I from 0,89 g (0,005 mol) 2-mercapto-5,6-dimethyl-benzimidazole, 0,8 g (0,006 mol) propylbromide in the presence 0,24 g (0,006 mol) sodium hydroxide in a yield of 0,72 g (60%), m.p. 122-123° C. (from mixture ethylacetate with hexane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([CH3:11])[C:8]([CH3:12])=[CH:7][C:5]=2[N:6]=1.[CH2:13](Br)[CH2:14][CH3:15].[OH-].[Na+].C(OC(=O)C)C>CCCCCC>[CH2:13]([S:1][C:2]1[NH:6][C:5]2[CH:7]=[C:8]([CH3:12])[C:9]([CH3:11])=[CH:10][C:4]=2[N:3]=1)[CH2:14][CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1NC2=C(N1)C=C(C(=C2)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)SC=1NC2=C(N1)C=C(C(=C2)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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